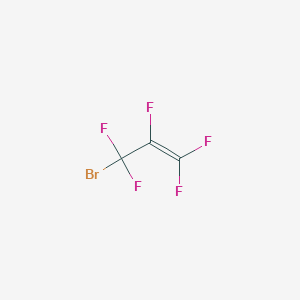

3-Bromopentafluoropropene

説明

3-Bromopentafluoropropene is a halogenated alkene with multiple fluorine atoms and a bromine atom attached to its carbon chain. It serves as a versatile building block in organic synthesis, particularly in the introduction of fluorinated motifs into molecules, which is of significant interest in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts to organic compounds.

Synthesis Analysis

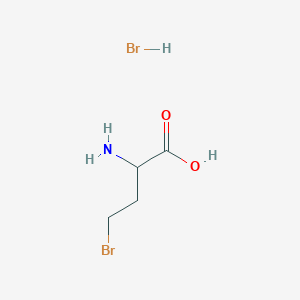

The synthesis of various fluorinated compounds using 3-Bromopentafluoropropene derivatives has been demonstrated in several studies. For instance, a palladium-catalyzed gem-difluoroallylation of organoborons with bromodifluoromethylated alkenes, including 3-bromo-3,3-difluoropropene (BDFP), has been developed, showing high efficiency and regioselectivity . Another study describes a three-step synthesis of 3-Bromo-2-fluoropropene from ammonium α-fluoroacrylate, which can be used to alkylate glycine and alanine ester imines .

Molecular Structure Analysis

The molecular structure of 3-Bromo-3,3-difluoropropene has been studied using microwave spectroscopy. The study recorded the microwave spectrum of the molecule and determined the complete bromine quadrupole coupling tensors along with the rotational spectroscopic parameters .

Chemical Reactions Analysis

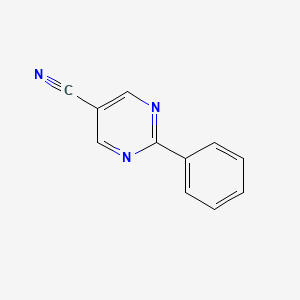

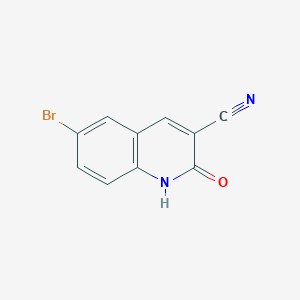

3-Bromopentafluoropropene and its derivatives participate in various chemical reactions. For example, 2-bromo-3,3,3-trifluoropropene (BTP) has been used in photocatalytic defluorinative reactions with N-aryl amino acids to generate gem-difluoro vinyl radicals for radical cyclization, yielding 4-(difluoromethylidene)-tetrahydroquinolines . Additionally, 3-bromo-1,1,1-trifluoroacetone, a related compound, has been employed in the synthesis of different trifluoromethylated heterocycles and aliphatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromopentafluoropropene derivatives are influenced by the presence of fluorine and bromine atoms. For instance, the reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites leads to epoxidation and cleavage of the carbon skeleton at the double bond, forming polyfluorocarboxylic acid sodium salts as by-products . The epoxides derived from these reactions can be isomerized into carbonyl compounds using cesium fluoride or antimony pentafluoride . Another study describes the synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene, highlighting the reactivity of such compounds .

科学的研究の応用

Oxygen Extraction Technique Using Bromine Pentafluoride

Bromine pentafluoride, a compound related to 3-bromopentafluoropropene, has been utilized for the quantitative liberation of oxygen from oxides and silicates. This method offers better oxygen yields and decreased systematic errors in isotopic composition compared to techniques involving reduction with carbon. Bromine pentafluoride is easier and safer to handle than fluorine and reacts with some minerals that do not react with fluorine, showcasing its utility in geochemical analyses (Clayton & Mayeda, 1963).

Palladium-Catalyzed Gem-Difluoroallylation

3-Bromo-3,3-difluoropropene (BDFP) has been utilized in a palladium-catalyzed gem-difluoroallylation of organoborons. This method is highly efficient and offers high regioselectivity, proving advantageous for drug discovery and development due to its broad substrate scope and excellent functional group compatibility (Min et al., 2014).

Versatile Fluorinated Building Block

3-Bromo-1,1,1-trifluoroacetone, another related compound, serves as a versatile fluorinated building block in synthesizing various trifluoromethylated heterocycles and aliphatic compounds. Its flexibility in synthesis highlights the potential of bromo and fluorine-containing compounds in organic chemistry (Lui, Marhold, & Rock, 1998).

Microwave Spectroscopy and Molecular Structure Analysis

The microwave spectrum of 3-bromo-3,3-difluoropropene has been recorded to understand its molecular structure better. The study observed only the gauche conformer and provided insights into the bromine quadrupole coupling tensors and rotational spectroscopic parameters. This information is crucial for understanding the physical properties of such compounds (Langridge, Long, & Cooke, 2011).

Polymerization and Synthesis of Fluoropolymers

Vinylpentafluorocyclopropane, prepared from reactions involving brominated alkenes, rapidly polymerizes under specific conditions to create highly crystalline Z-fluoropolyolefin. This process demonstrates the potential of bromo and fluorine-containing compounds in synthesizing unique polymers with potential industrial applications (Yang, 2003).

作用機序

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. This is often studied in the context of biological systems for pharmaceutical compounds. As 3-Bromopentafluoropropene is primarily used for research and development , its mechanism of action may not be fully understood or applicable.

Safety and Hazards

特性

IUPAC Name |

3-bromo-1,1,2,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5/c4-3(8,9)1(5)2(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZXNEBFTNEDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555024 | |

| Record name | 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopentafluoropropene | |

CAS RN |

431-56-1 | |

| Record name | 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

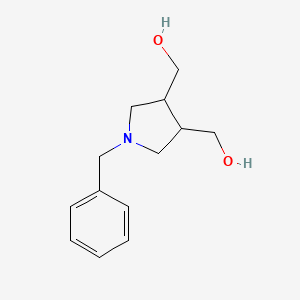

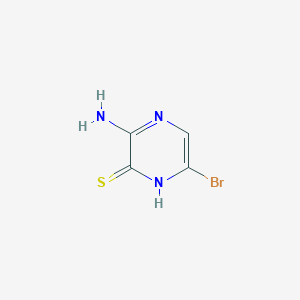

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)